4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

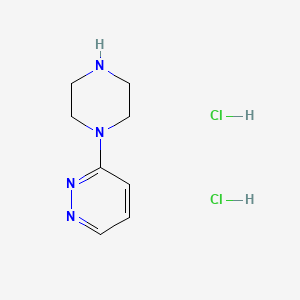

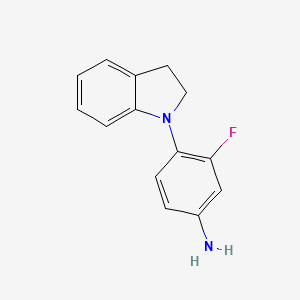

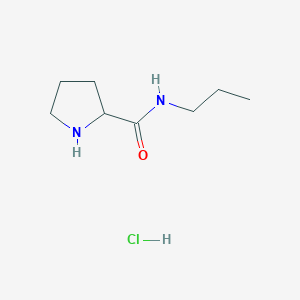

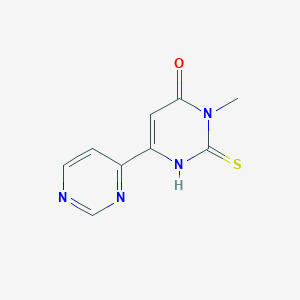

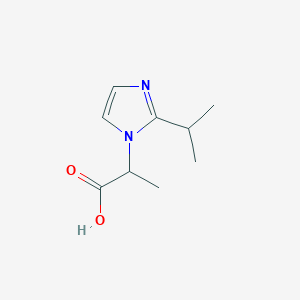

The compound “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted with a fluorophenylamine group at the 4-position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through methods such as Fischer indole synthesis, Madelung synthesis, or Bischler-Mohlau indole synthesis . The specific method would depend on the starting materials and the desired substitutions on the indole ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is aromatic and has a planar structure. The fluorophenylamine group would add polarity to the molecule .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position. The presence of the fluorophenylamine group may influence the reactivity of the compound and direct further substitutions to specific positions on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline solids at room temperature. The presence of the fluorophenylamine group may increase the compound’s solubility in polar solvents .Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, such as “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers.

Synthesis and Chemical Properties

Research into the synthesis of related compounds often focuses on developing new synthetic pathways and exploring their chemical properties. For example, the synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures. These compounds have demonstrated their potential as building blocks in organic synthesis.

Biological Activity and Applications

Compounds with structural similarities to “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” have been explored for their potential biological activities. For instance, indole derivatives, including those synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon (aroyl)amides, have shown significant biological activity. This suggests potential applications in developing therapeutic agents.

Nonlinear Optical Materials

Research into novel semi-organometallic nonlinear optical (NLO) crystals has led to the development of materials like "4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+". These materials have shown promising applications in NLO due to their favorable properties and efficiencies greater than standard potassium dihydrogen phosphate (KDP). This indicates their potential in optoelectronic applications.

Molecular Docking and Drug Design

Molecular docking studies involving derivatives of “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” have been conducted to explore their interactions with biological targets. This research can provide valuable insights for drug design and the development of new therapeutic agents.

Synthesis of New Analogs of the Endogenous Hormone Melatonin

The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This highlights the potential of “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” in the field of neurology and endocrinology .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-(2,3-dihydro-1h-indol-1-yl)-3-fluorophenylamine, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact changes resulting from the interaction of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine with its targets would depend on the specific receptors it binds to.

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine could potentially affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine would be diverse and dependent on the specific receptors it interacts with.

properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABWRBKWBIRRJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232247 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937597-61-0 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)